Cumyl-Pegaclone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Cumyl-Pegaclone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cumyl-pegaclone, also known as SGT-151, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market.[1][2] Structurally distinct due to its γ-carbolinone core, it was likely developed to circumvent existing legislation targeting traditional indole (B1671886) and indazole-based SCRAs.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolism, and analytical detection methods for cumyl-pegaclone, intended to serve as a resource for researchers and professionals in drug development and forensic science.
Chemical Identity and Physicochemical Properties
Cumyl-pegaclone is chemically identified as 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one.[1] It is a crystalline solid or white powder.[1] A summary of its chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Cumyl-Pegaclone
| Property | Value | Reference(s) |
| IUPAC Name | 5-pentyl-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | [1] |
| Synonyms | SGT-151 | [1] |
| CAS Number | 2160555-55-3 | [1] |
| Molecular Formula | C₂₅H₂₈N₂O | [1] |
| Molecular Weight | 372.5 g/mol | [1] |
| Appearance | Crystalline solid, White powder | [1] |
| UV-Visible Spectrum (λmax) | 252 nm | [1] |
Pharmacological Profile
Cumyl-pegaclone is a potent full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2][5] Its high affinity and efficacy at the CB1 receptor are responsible for its psychoactive effects.
Receptor Binding Affinity and Functional Activity
Studies have demonstrated that cumyl-pegaclone binds to human CB1 and CB2 receptors with low nanomolar affinities.[1] It also acts as a full and potent agonist at the CB1 receptor, as evidenced by its ability to stimulate [³⁵S]GTPγS binding and inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][5] Quantitative pharmacological data are summarized in Table 2.
Table 2: Pharmacological Data for Cumyl-Pegaclone
| Parameter | Receptor | Value | Reference(s) |
| Binding Affinity (Ki) | hCB1 | 1.37 ± 0.24 nM | [1] |
| hCB1 | 0.36 nM | [1] | |
| hCB1 | 4.57 nM | [1] | |
| hCB2 | 2.09 ± 0.33 nM | [1] | |
| Functional Activity (EC₅₀) | hCB1 | 0.09 nM | [1] |
| hCB1 | 0.23 nM | [1] | |
| Efficacy (Emax) | hCB1 | 655.1% | [1] |
| hCB1 | 344% | [1] |
Signaling Pathway
As a CB1 receptor agonist, cumyl-pegaclone activates intracellular signaling cascades. Upon binding to the G-protein coupled CB1 receptor, it is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It has also been shown to induce biased agonism through the recruitment of mini-Gi and β-arrestin2.[1]
Metabolism
Cumyl-pegaclone undergoes extensive phase I metabolism in humans, and the parent compound is typically not detected in urine samples.[1][3] Metabolic reactions include mono- and di-hydroxylation, dehydrogenation, N-dealkylation, and degradation of the pentyl side-chain to a propionic acid metabolite.[1]
Major Metabolites
Analysis of authentic urine samples has identified numerous phase I metabolites.[1] Two monohydroxylated metabolites have been suggested as predominant markers for forensic identification of cumyl-pegaclone use.[1] Another study identified three major metabolites in pooled human liver microsomes: OH-SGT-151, di-OH-SGT-151, and N-dealkyl SGT-151.[1]
Synthesis and Thermal Degradation
A synthesis method for cumyl-pegaclone and its derivatives has been published.[1] When subjected to high temperatures, such as those encountered during smoking or vaping, cumyl-pegaclone can undergo thermal degradation.[1] The identified thermal degradation product is N-pentyl-γ-carbolinone.[1] It is important to note that this degradation product is not a known metabolite.
Analytical Methods
Various analytical techniques have been employed for the identification and quantification of cumyl-pegaclone and its metabolites in different matrices. These methods are crucial for forensic investigations and clinical toxicology.
Table 3: Analytical Methods for the Detection of Cumyl-Pegaclone
| Analytical Technique | Abbreviation | Application | Reference(s) |
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification in seized materials | [1] |
| Gas Chromatography-Solid State Infrared Analysis | GC-sIR | Structural elucidation | [1] |
| Liquid Chromatography-Electrospray Ionization-Quadrupole Time of Flight-Mass Spectrometry | LC-ESI-qToF-MS | Structural elucidation | [1] |
| Nuclear Magnetic Resonance Spectrometry | NMR | Structural elucidation | [1] |
| High-Performance Liquid Chromatography-Diode Array Detection | HPLC-DAD | Identification | [1] |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Linear Ion Trap Mass Spectrometry | UHPLC-QTRAP | Metabolite identification | [1] |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Metabolite identification | [1][3] |
Experimental Protocols
In Vitro Metabolism Study using Human Liver Microsomes (HLM)
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Objective: To identify the in vitro phase I metabolites of cumyl-pegaclone.
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Methodology:
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A pooled human liver microsome (pHLM) assay is performed.[3]
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Cumyl-pegaclone is incubated with pHLM in the presence of an NADPH-regenerating system.
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The reaction is quenched after a specific incubation time.
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The sample is then subjected to protein precipitation and centrifugation.
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The supernatant is analyzed by liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify the generated metabolites.[3]
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Cannabinoid Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of cumyl-pegaclone for CB1 and CB2 receptors.
-
Methodology:
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Cell membranes expressing either human CB1 or CB2 receptors are prepared.
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A radioligand competition binding assay is performed using a known high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940).
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Increasing concentrations of cumyl-pegaclone are incubated with the cell membranes and the radioligand.
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After incubation, bound and free radioligand are separated by rapid filtration.
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The radioactivity of the filters is measured by liquid scintillation counting.
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The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
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cAMP Accumulation Assay
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Objective: To determine the functional activity (EC₅₀ and Emax) of cumyl-pegaclone at the CB1 receptor.
-
Methodology:
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CHO cells stably expressing the human CB1 receptor are used.[5]
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Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
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Cells are then treated with forskolin (B1673556) (an adenylyl cyclase activator) and varying concentrations of cumyl-pegaclone.
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The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based assay).
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The EC₅₀ and Emax values are determined by non-linear regression analysis of the concentration-response curves.[5]
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Conclusion
Cumyl-pegaclone is a potent synthetic cannabinoid with a unique γ-carbolinone structure. Its high affinity and efficacy at cannabinoid receptors underscore its potential for significant physiological and psychoactive effects. The extensive metabolism of this compound necessitates the use of sophisticated analytical techniques for its detection in biological samples, targeting its specific metabolites. This guide provides a foundational understanding of cumyl-pegaclone for the scientific community, which is essential for ongoing research, clinical management of intoxications, and the development of effective regulatory strategies.
References
- 1. cdn.who.int [cdn.who.int]
- 2. CUMYL-PEGACLONE - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Phase I metabolism of the recently emerged synthetic cannabinoid CUMYL-PEGACLONE and detection in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. Structural characterization and pharmacological evaluation of the new synthetic cannabinoid CUMYL-PEGACLONE - PubMed [pubmed.ncbi.nlm.nih.gov]
